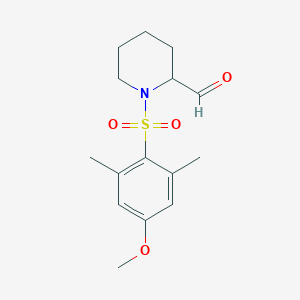
1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidine-2-carbaldehyde
Cat. No. B8444655
M. Wt: 311.4 g/mol
InChI Key: URCHYGMVZRJZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119805B2
Procedure details


DMSO (12.76 mmol, 4 eq.) was dissolved in methylene chloride (10 ml), oxalyl chloride (6.38 mmol, 2 eq) was added under nitrogen at −78° C. and the mixture was then stirred at this temperature for 30 min. (1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methanol (3.1 mmol, 1 eq) was dissolved in methylene chloride (10 ml), the solution was added dropwise to the reaction solution at −78° C. and this was then stirred for 30 min. Triethylamine (12.76 mmol, 5 eq) was added and the reaction solution was warmed to room temperature and stirred for 1 h. Water (20 ml) was added to the reaction mixture and the mixture was extracted with methylene chloride (3×60 ml). The organic phase was dried over sodium sulfate and filtered and the filtrate was concentrated to dryness under reduced pressure. The crude product was employed in the next stage without further purification. Yield: 90%



Quantity
3.1 mmol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][O:12][C:13]1[CH:18]=[C:17]([CH3:19])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH2:29][OH:30])(=[O:22])=[O:21])=[C:15]([CH3:31])[CH:14]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH3:31])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH:29]=[O:30])(=[O:21])=[O:22])=[C:17]([CH3:19])[CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.76 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
6.38 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
3.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)CO)C
|
Step Four
|
Name
|
|
|
Quantity
|
12.76 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this was then stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was added dropwise to the reaction solution at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride (3×60 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was employed in the next stage without further purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)C=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
